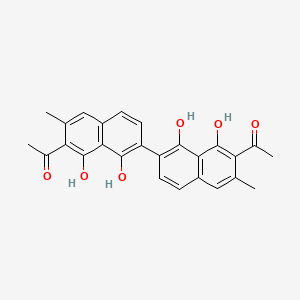
Stypandrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stypandrol is a member of biphenyls.
Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Toxicity
Stypandrol, a compound isolated from Stypandra imbricata and Dianella revoluta, has been studied for its chemical structure and toxic effects. Stypandrone, a related quinone, was found to be toxic to laboratory mice, indicating potential toxicological implications of stypandrol as well (Colegate, Dorling, & Huxtable, 1987).
2. Synthesis and Chemical Properties
Research has focused on the synthesis of stypandrol and its chemical properties. The methodologies developed have broader implications in organic chemistry and pharmacology, as understanding the synthesis of such compounds can lead to the discovery of new drugs and treatments (Rizzacasa & Sargent, 1988).
3. Biochemical Impact
Studies have also looked at the biochemical impact of compounds like stypandrol. For example, the effects of phytochemicals in traditional medicines, which may include compounds like stypandrol, on human cytochrome P450 and P-glycoprotein-mediated metabolism have been evaluated. This is crucial for understanding the metabolic interactions of natural products in the human body (Nair et al., 2007).
Eigenschaften
CAS-Nummer |
99305-33-6 |
|---|---|
Produktname |
Stypandrol |
Molekularformel |
C26H22O6 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
1-[7-(7-acetyl-1,8-dihydroxy-6-methylnaphthalen-2-yl)-1,8-dihydroxy-3-methylnaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C26H22O6/c1-11-9-15-5-7-17(23(29)21(15)25(31)19(11)13(3)27)18-8-6-16-10-12(2)20(14(4)28)26(32)22(16)24(18)30/h5-10,29-32H,1-4H3 |
InChI-Schlüssel |
GCLHKQZTLUKUTE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C(=C4O)C(=O)C)C)O)O)C(=C1C(=O)C)O |
Kanonische SMILES |
CC1=CC2=C(C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C(=C4O)C(=O)C)C)O)O)C(=C1C(=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



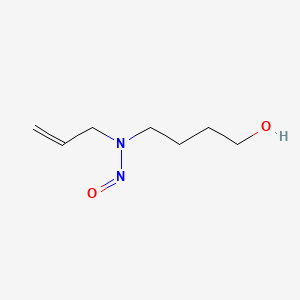

![1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-[(2-carboxyphenoxy)carbonyl]phenyl ester](/img/structure/B1208605.png)

![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)
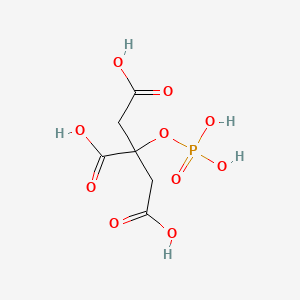
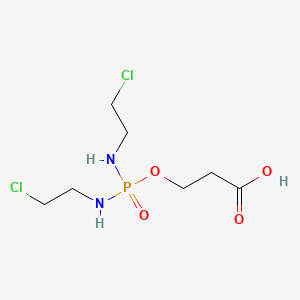
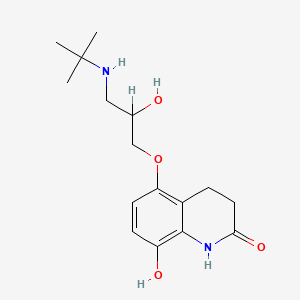
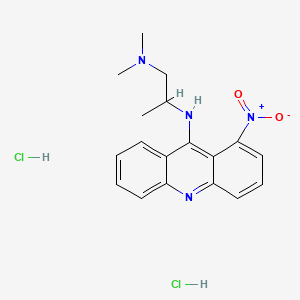
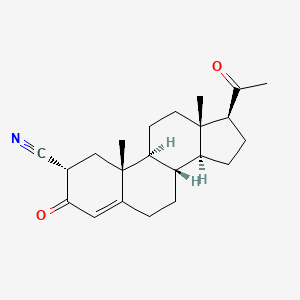
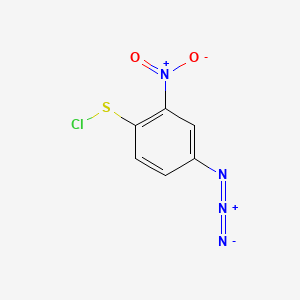

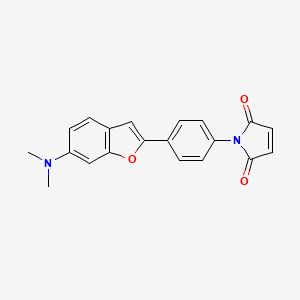
![5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol](/img/structure/B1208622.png)